molecular formula C6H13N5O3 B8613261 N'-Nitro-N-pentyl-N-nitrosoguanidine

N'-Nitro-N-pentyl-N-nitrosoguanidine

Cat. No.: B8613261
M. Wt: 203.20 g/mol
InChI Key: OKMNBMCHWAWZBL-UHFFFAOYSA-N
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Description

Context within N-Nitroso Compounds and Nitrosoguanidines in Chemical Biology

N'-Nitro-N-pentyl-N-nitrosoguanidine belongs to two significant classes of compounds in chemical biology: N-nitroso compounds and nitrosoguanidines.

N-Nitroso Compounds : This is a broad class of chemicals defined by the presence of a nitroso group (N=O) bonded to a nitrogen atom. N-nitroso compounds are recognized as a major category of chemical carcinogens. wikipedia.org They are known for their ability to induce tumors in various animal species across different tissue sites and through multiple routes of exposure. researchgate.net The carcinogenicity of these compounds is not direct; they require metabolic activation within the body to be converted into reactive electrophilic species. These reactive intermediates, typically alkyldiazonium ions, can then react with cellular macromolecules, most notably DNA. nih.govmdpi.com This interaction, known as alkylation, involves the transfer of an alkyl group to DNA bases, such as guanine (B1146940). wikipedia.org If this DNA damage is not properly repaired by cellular mechanisms, it can lead to permanent mutations in critical genes, a key step in the initiation of cancer. wikipedia.org

Nitrosoguanidines : This is a specific subclass of N-nitroso compounds characterized by a nitrosoguanidine (B1196799) core structure. The most extensively studied member of this family is N-methyl-N'-nitro-N-nitrosoguanidine (MNNG). nih.gov Like other N-nitroso compounds, nitrosoguanidines are potent mutagens and carcinogens that act primarily by alkylating DNA. inchem.org The N-alkyl-N'-nitro-N-nitrosoguanidine series, which includes the methyl, ethyl, propyl, and pentyl analogues, provides a valuable framework for structure-activity relationship studies, allowing scientists to dissect how the size and nature of the alkyl group affect biological activity.

The fundamental mechanism of action for compounds like this compound involves this process of metabolic activation and subsequent DNA alkylation. The resulting DNA adducts can cause mispairing during DNA replication, leading to transition mutations and potentially activating oncogenes, such as those in the Ras family, or inactivating tumor suppressor genes. wikipedia.orgnih.gov

Historical Perspectives on N-Alkyl-N'-nitro-N-nitrosoguanidine Research

Research into N-alkyl-N'-nitro-N-nitrosoguanidines has a history spanning several decades, primarily driven by the study of its archetypal member, N-methyl-N'-nitro-N-nitrosoguanidine (MNNG).

The synthesis of MNNG was first reported in 1947. acs.org However, its potent biological activities were not discovered until later. In 1960, the mutagenic properties of MNNG were identified, establishing it as one of the most effective chemical mutagens for use in microorganisms. nih.govdavidmoore.org.uk This discovery made it an invaluable tool in the field of genetics and microbiology for inducing mutations in a controlled manner.

Following the discovery of its mutagenicity, extensive research was conducted on its carcinogenic potential. By the 1970s and 1980s, MNNG was firmly established as a powerful carcinogen in numerous animal models, capable of inducing tumors in various organs, particularly the gastrointestinal tract. nih.govinchem.org The International Agency for Research on Cancer (IARC) has classified MNNG as a Group 2A carcinogen, meaning it is probably carcinogenic to humans, based on sufficient evidence in experimental animals. inchem.orgnih.gov

This deep body of research on MNNG paved the way for studies on its homologues, including the ethyl, propyl, and pentyl analogues. nih.govnih.gov Scientists synthesized these related compounds to investigate how altering the length of the alkyl chain would impact their chemical stability, metabolic activation, and carcinogenic potency and specificity. This comparative approach has been crucial for understanding the nuanced relationships between chemical structure and carcinogenic activity.

Significance of the Pentyl Analogue in Mechanistic Carcinogenesis Studies

The significance of this compound lies in its role as a structural analogue to the more commonly studied MNNG. By comparing the effects of the pentyl derivative to those with shorter alkyl chains (e.g., methyl or propyl), researchers can elucidate key aspects of the carcinogenic process.

The length of the alkyl group is a critical determinant of a compound's biological activity. Studies comparing different N-Alkyl-N'-nitro-N-nitrosoguanidines have shown that changes in the alkyl chain length can alter carcinogenic potency. For instance, a study comparing MNNG (methyl group) with N-propyl-N'-nitro-N-nitrosoguanidine (PNNG) in rats found that PNNG was a weaker carcinogen for the stomach than MNNG under the tested conditions. nih.gov Rats treated with MNNG had higher mortality and a shorter average survival time. nih.gov While both compounds induced tumors in the forestomach and glandular stomach, the incidence of glandular stomach neoplasms was significantly lower with PNNG (18%) compared to MNNG (65%). nih.gov

These findings suggest that the metabolic enzymes responsible for activating these compounds may have different affinities for substrates with different alkyl chain lengths. The physical properties of the molecule, such as lipophilicity (fat solubility), are also altered by the longer pentyl chain, which can affect its absorption, distribution, and metabolism in the body.

Data from the Carcinogenic Potency Database (CPDB) confirms that this compound is carcinogenic in rats. leadscope.com Its use in comparative studies helps to build a more complete model of how N-nitroso compounds initiate cancer, highlighting the influence of molecular structure on organ specificity and carcinogenic strength.

Interactive Data Tables

Table 1: Comparison of N-Alkyl-N'-nitro-N-nitrosoguanidine Analogues

FeatureN-methyl-N'-nitro-N-nitrosoguanidine (MNNG)N-propyl-N'-nitro-N-nitrosoguanidine (PNNG)This compound
Alkyl Group Methyl (-CH₃)Propyl (-C₃H₇)Pentyl (-C₅H₁₁)
Carcinogenic Potency HighWeaker than MNNG in the stomach nih.govCarcinogenic in rats leadscope.com
Primary Target Organ Gastrointestinal Tract (Stomach) inchem.orgnih.govGastrointestinal Tract (Stomach) nih.govStomach leadscope.com
Glandular Stomach Tumor Incidence (in one study) 65% nih.gov18% nih.govNot directly compared in the same study

Properties

Molecular Formula

C6H13N5O3

Molecular Weight

203.20 g/mol

IUPAC Name

3-nitro-1-nitroso-1-pentylguanidine

InChI

InChI=1S/C6H13N5O3/c1-2-3-4-5-10(9-12)6(7)8-11(13)14/h2-5H2,1H3,(H2,7,8)

InChI Key

OKMNBMCHWAWZBL-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(C(=N)N[N+](=O)[O-])N=O

Origin of Product

United States

Molecular and Biochemical Mechanisms of N Nitro N Pentyl N Nitrosoguanidine Action

Formation and Reactivity of Electrophilic Intermediates

The spontaneous decomposition of the α-hydroxynitrosamine intermediate initiates a chemical cascade that culminates in the formation of the ultimate carcinogenic electrophile. This process involves the generation of a diazonium ion, which subsequently yields a carbocation.

Following α-hydroxylation, the unstable N'-Nitro-N-(1-hydroxypentyl)-N-nitrosoguanidine intermediate undergoes spontaneous fragmentation. This decomposition releases an aldehyde (pentanal) and generates a pentanediazonium ion. mdpi.commdpi.com The alkyldiazonium ion is itself a potent, albeit transient, alkylating agent. nih.gov The formation of this intermediate is a common mechanistic feature for N-nitroso compounds. mdpi.com In aqueous biological systems, this ion is highly unstable and rapidly decomposes further, serving as a direct precursor to the even more reactive carbocation.

The final step in the activation cascade is the decomposition of the alkyldiazonium ion. This intermediate rapidly loses a molecule of molecular nitrogen (N₂) to form a highly electrophilic pentyl carbocation. mdpi.com This carbocation is an extremely reactive species that will readily attack any available nucleophilic site in the cell. The primary targets of biological significance are the nitrogen and oxygen atoms in the purine (B94841) and pyrimidine (B1678525) bases of DNA. The covalent binding of the pentyl group to DNA bases forms DNA adducts, which, if not repaired by cellular mechanisms, can lead to miscoding during DNA replication, resulting in mutations and initiating the process of carcinogenesis. The mutagenic specificity of related compounds like N-propyl-N'-nitro-N-nitrosoguanidine (PNNG) is attributed to the formation of such DNA adducts, primarily O⁶-alkylguanine. nih.gov

Interaction with Cellular Macromolecules

N'-Nitro-N-pentyl-N-nitrosoguanidine is a direct-acting alkylating agent, meaning it does not require metabolic activation to become reactive. Its mechanism of action involves the generation of a reactive species that covalently attaches a pentyl group to nucleophilic sites within essential biological macromolecules. This activity is the primary driver of its biological effects. While much of the detailed mechanistic research has been conducted on its close homolog, N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), the fundamental chemical principles of alkylation are applicable to the pentyl derivative. nih.gov The compound is understood to decompose to form a pentyl-diazonium ion, which is a potent electrophile that readily reacts with electron-rich atoms in cellular components.

DNA Alkylation Mechanisms and Site Specificity

The principal mechanism of action for this compound is the alkylation of DNA. This process introduces a pentyl group onto the DNA bases, which can alter the structure and coding properties of the genetic material. The covalent bonding of the alkyl group to DNA bases forms DNA adducts, which, if not repaired, can lead to mutations during DNA replication. medchemexpress.com

The reaction proceeds via the formation of a highly reactive intermediate that transfers the pentyl group to various nucleophilic centers in the DNA molecule. The primary targets for alkylation are the nitrogen and oxygen atoms on the purine and pyrimidine bases. While the precise distribution of adducts for the pentyl group has not been as extensively mapped as for the methyl group from MNNG, the principal sites of modification are well-established for this class of compounds. nih.gov

Key DNA adducts formed by N-alkyl-N'-nitro-N-nitrosoguanidines include:

O⁶-pentylguanine: This is a major pro-mutagenic lesion. The addition of a pentyl group to the O⁶ position of guanine (B1146940) disrupts the normal Watson-Crick base pairing, causing it to pair with thymine (B56734) instead of cytosine during DNA replication. This leads to G:C to A:T transition mutations. elsevierpure.com

N⁷-pentylguanine: Alkylation at the N⁷ position of guanine is a common event. nih.gov

N³-pentyladenine: This is another significant adduct formed by this class of compounds.

O⁴-pentylthymine: Modification at this site is also considered mutagenic.

The site specificity can be influenced by the local DNA sequence and structure. nih.gov The larger steric bulk of the pentyl group compared to a methyl group may influence the relative rates of reaction at different sites. The formation of these adducts triggers cellular DNA repair mechanisms. osti.gov However, if the repair systems are overwhelmed or fail to correct the lesion before replication, permanent mutations can be fixed in the genome.

Table 1: Potential DNA Adducts from this compound

Adduct Name Target Base Site of Alkylation Potential Consequence
O⁶-pentylguanine Guanine Oxygen-6 Miscoding, G:C → A:T transitions
N⁷-pentylguanine Guanine Nitrogen-7 Base-pairing disruption
N³-pentyladenine Adenine Nitrogen-3 Blocks DNA replication
O⁴-pentylthymine Thymine Oxygen-4 Miscoding, T:A → C:G transitions

Protein Alkylation and Carbamoylation/Guanidination Research

In addition to DNA, this compound can modify proteins through the alkylation of nucleophilic amino acid residues. The reactive pentylating agent can covalently bind to amino acids containing sulfur, nitrogen, or oxygen atoms in their side chains.

Research on the analogous compound MNNG has shown that protein thiols are a significant target. nih.gov The sulfhydryl (-SH) group of cysteine residues is highly nucleophilic and readily reacts with alkylating agents. This modification can lead to the inactivation of enzymes and other proteins that rely on cysteine residues for their catalytic activity or structural integrity. The depletion of protein thiols can also predispose cells to oxidative stress. nih.gov Other potential target residues include histidine, lysine, and aspartate.

While alkylation is the dominant mechanism, the potential for carbamoylation or guanidination by breakdown products of nitrosoguanidines exists, though it is far less studied. These modifications involve the transfer of a carbamoyl (B1232498) or guanidinyl group to protein targets, respectively. However, the literature on N-alkyl-N'-nitro-N-nitrosoguanidines overwhelmingly focuses on their potent alkylating properties as the primary mode of interaction with proteins.

Exploratory Studies on RNA Adduct Formation

Like DNA, RNA is rich in nucleophilic sites and is a potential target for alkylation by this compound. However, research into RNA adduct formation by this class of compounds is less extensive than that for DNA. The transient nature and diverse functions of RNA molecules mean that the consequences of such damage can be varied, affecting processes like protein translation, RNA processing, and gene regulation.

Studies using MNNG have demonstrated that it can methylate the bases in RNA, such as the N⁷ position of guanine. nih.gov It is therefore mechanistically plausible that this compound can form N⁷-pentylguanine and other adducts in cellular RNA. The impact of such RNA damage is an area requiring further exploration, but it could potentially lead to errors in protein synthesis or altered RNA stability and function.

Dna Damage and Repair Elucidation in Response to N Nitro N Pentyl N Nitrosoguanidine

Cellular DNA Repair Pathways

Cells have evolved sophisticated DNA repair mechanisms to counteract the damaging effects of alkylating agents. The primary defense against the mutagenic lesions formed by N'-Nitro-N-pentyl-N-nitrosoguanidine involves direct reversal repair enzymes.

Direct Reversal Mechanisms: O⁶-Alkylguanine-DNA Alkyltransferases (AGT/MGMT) and ALKBH Dioxygenases in Alkyl Damage Repair

O⁶-Alkylguanine-DNA Alkyltransferases (AGT/MGMT): The most critical repair pathway for the highly mutagenic O⁶-alkylguanine and O⁴-alkylthymine lesions is direct reversal by O⁶-alkylguanine-DNA alkyltransferase (AGT), also known as O⁶-methylguanine-DNA methyltransferase (MGMT) in humans. nih.govmdpi.com This protein scans the DNA for damage, identifies the O⁶-alkylguanine adduct, and flips the damaged base out of the DNA helix and into its active site. mdpi.com

The repair mechanism is a stoichiometric, one-step process where the alkyl group (in this case, pentyl) is irreversibly transferred from the DNA base to a specific cysteine residue within the AGT protein itself. nih.gov This action restores the guanine (B1146940) base to its correct structure in a single step but results in the inactivation of the AGT protein, which is then targeted for degradation. nih.gov

A crucial aspect of this repair is its efficiency, which is highly dependent on the size and structure of the alkyl group. The AGT protein is most efficient at removing small alkyl groups like methyl and ethyl. The repair efficiency decreases significantly as the size of the alkyl chain increases (e.g., for propyl and butyl groups). mdpi.com Therefore, it is anticipated that the repair of O⁶-pentylguanine by AGT/MGMT would be substantially less efficient than the repair of smaller alkyl adducts, leading to greater persistence of this mutagenic lesion. mdpi.com

Table 2: Relative Repair Efficiency of AGT/MGMT by Alkyl Group Size

Alkyl GroupRelative Repair Efficiency
MethylVery High
EthylHigh
n-PropylModerate
n-ButylLow
n-Pentyl (Predicted) Very Low

ALKBH Dioxygenases: The AlkB homolog (ALKBH) family of proteins constitutes another direct reversal repair pathway. These are Fe(II)/α-ketoglutarate-dependent dioxygenases that repair alkylated bases through oxidative dealkylation. mit.edunih.gov In humans, ALKBH2 and ALKBH3 are the primary DNA repair enzymes in this family. nih.gov

Their main substrates are N1-methyladenine and N3-methylcytosine, which are primarily cytotoxic lesions. mdpi.com The ALKBH enzymes oxidize the alkyl group, leading to its release as an aldehyde and the restoration of the original base. nih.gov While highly effective for methyl groups, the ability of ALKBH enzymes to repair larger alkyl adducts is limited. Their activity towards pentyl groups on DNA bases has not been extensively characterized but is expected to be minimal, making AGT/MGMT and base excision repair the more relevant pathways for damage induced by this compound.

Base Excision Repair (BER) Pathways in Response to Alkylated Bases

The Base Excision Repair (BER) pathway is a primary defense mechanism against damage to individual bases in DNA caused by alkylating agents. This process is initiated by a class of enzymes known as DNA glycosylases, which recognize and remove the damaged base by cleaving the N-glycosidic bond that links the base to the sugar-phosphate backbone of the DNA. This action creates an apurinic/apyrimidinic (AP) site.

Following the creation of an AP site, an AP endonuclease cleaves the phosphodiester backbone adjacent to the baseless site. DNA polymerase then fills the gap with the correct nucleotide, and the final nick in the DNA backbone is sealed by DNA ligase, thus restoring the integrity of the DNA strand. For alkylation damage, specific glycosylases recognize various alkylated bases, such as 3-methyladenine (B1666300) and 7-methylguanine, which are common lesions induced by compounds like MNNG.

Table 1: Key Enzymes in the Base Excision Repair Pathway for Alkylation Damage

Enzyme ClassSpecific Enzyme (Example)Function in BER
DNA GlycosylaseAlkyladenine DNA glycosylase (AAG)Recognizes and removes alkylated bases.
AP EndonucleaseAPE1Cleaves the DNA backbone at the AP site.
DNA PolymeraseDNA Polymerase β (Pol β)Fills the single-nucleotide gap.
DNA LigaseDNA Ligase IIISeals the final nick in the DNA strand.

Mismatch Repair (MMR) System Involvement in Processing Alkylation-Induced Lesions

The Mismatch Repair (MMR) system plays a crucial role in correcting errors made during DNA replication and recombination. In the context of alkylation damage, the MMR system is particularly important in recognizing certain lesions, such as O6-methylguanine (O6-MeG). When DNA containing O6-MeG is replicated, DNA polymerase often incorrectly pairs it with thymine (B56734) instead of cytosine.

The MMR system, consisting of proteins such as MutS and MutL homologs in humans (MSH and MLH/PMS complexes), recognizes this mismatch. However, instead of directly repairing the O6-MeG lesion, the MMR system attempts to remove the newly synthesized strand containing the incorrect thymine. This process can lead to a futile cycle of repair attempts if the original O6-MeG lesion is not removed by other mechanisms, which can ultimately trigger cell cycle arrest and apoptosis. Cells deficient in MMR are often more resistant to the cytotoxic effects of methylating agents because they fail to recognize the mismatches and thus avoid triggering cell death.

Nucleotide Excision Repair (NER) Considerations for Bulky Adducts

Nucleotide Excision Repair (NER) is a versatile DNA repair pathway that primarily deals with bulky, helix-distorting lesions, such as those caused by UV radiation or large chemical adducts. wikipedia.org While simple alkylation by methyl groups, as with MNNG, does not typically create the kind of bulky adducts that are the primary substrates for NER, the possibility of NER involvement cannot be entirely dismissed, especially with larger alkyl groups like a pentyl group. nih.govnih.govresearchgate.net

The NER pathway involves the recognition of the helical distortion, followed by the excision of a short single-stranded DNA segment containing the lesion. wikipedia.org DNA polymerase then synthesizes a new strand using the undamaged strand as a template, and DNA ligase seals the final gap. In E. coli, the UvrABC excinuclease complex is responsible for this process. nih.govnih.govresearchgate.net Studies with MNNG have shown that under certain conditions, the NER system can participate in the repair of the DNA damage it induces. nih.govnih.govresearchgate.net It is conceivable that a larger pentyl group attached to a DNA base could create a more significant structural distortion, making it a more likely substrate for the NER pathway.

Characterization of the Adaptive Response to DNA Alkylation Damage

The adaptive response is a protective mechanism observed in both prokaryotic and eukaryotic cells following exposure to low, non-toxic doses of alkylating agents. This pre-exposure renders the cells more resistant to the mutagenic and cytotoxic effects of a subsequent, higher-dose challenge with the same or a similar agent. nih.govnih.govasm.orgdocumentsdelivered.com

This response is primarily mediated by the upregulation of specific DNA repair proteins. In E. coli, the Ada protein is a key player. It acts as both a DNA repair enzyme and a transcriptional regulator. The Ada protein can directly remove methyl groups from O6-methylguanine, transferring the methyl group to one of its own cysteine residues. This self-methylation activates the Ada protein, turning it into a transcriptional activator for other genes involved in alkylation repair, including its own gene (ada) and the gene for the DNA glycosylase AlkA. A similar adaptive response has been observed in mammalian cells, involving the upregulation of the O6-methylguanine-DNA methyltransferase (MGMT) protein, which is the human functional analog of the Ada protein's methyltransferase activity.

Enzymatic Recognition and Repair Kinetics of Alkylated DNA in Vitro and In Vivo

The enzymatic recognition of alkylated DNA is a highly specific process. As mentioned, DNA glycosylases in the BER pathway and the MGMT protein are key enzymes that recognize and initiate the repair of specific alkylation adducts. The efficiency and kinetics of these repair processes can be studied both in vitro, using purified enzymes and DNA substrates, and in vivo, by monitoring the persistence of DNA lesions in cultured cells or tissues following exposure to an alkylating agent.

In vitro studies allow for the detailed characterization of the substrate specificity and reaction rates of individual repair enzymes. For example, the rate at which MGMT removes an alkyl group from O6-alkylguanine can be precisely measured.

In vivo studies provide a more biologically relevant picture of DNA repair, taking into account the complex cellular environment, including chromatin structure and the interplay between different repair pathways. The kinetics of repair in vivo are often determined by measuring the disappearance of specific DNA adducts over time using techniques such as chromatography, mass spectrometry, or immunochemical methods. For MNNG, it has been shown that lesions like 3-methyladenine are repaired relatively quickly by BER, while the repair of O6-methylguanine is dependent on the levels of MGMT and can be a rate-limiting step in preventing mutagenesis. The repair kinetics for DNA damage induced by this compound have not been reported.

Genotoxicity and Mutagenicity Research with N Nitro N Pentyl N Nitrosoguanidine

Mechanisms of Mutagenesis Induced by Nitrosoguanidines

The mutagenic action of N-alkyl-N'-nitro-N-nitrosoguanidine compounds is well-characterized. These compounds are direct-acting SN1-type alkylating agents. oup.com In a cellular environment, they decompose to yield a reactive alkyldiazonium ion, which is a potent electrophile. oup.com This intermediate readily attacks nucleophilic sites on DNA bases, forming a variety of DNA adducts.

The primary mutagenic lesion is the alkylation of the O⁶ position of guanine (B1146940), forming O⁶-alkylguanine. nih.govwikipedia.orgelsevierpure.com This specific adduct is highly miscoding. During DNA replication, the modified O⁶-alkylguanine base has a high propensity to pair with thymine (B56734) instead of cytosine. Consequently, upon the next round of DNA replication, the original G:C (guanine-cytosine) base pair is permanently substituted with an A:T (adenine-thymine) base pair. wikipedia.org This G:C to A:T transition is the hallmark mutation of this class of compounds. nih.govnih.gov While other adducts are formed, such as at the N⁷ position of guanine, the O⁶-alkylguanine lesion is considered the most significant contributor to mutagenesis. oup.com

The distribution of these mutations is not entirely random. Studies on MNNG have revealed that the local DNA sequence can influence the frequency of mutation at specific sites. For instance, guanine residues preceded by a purine (B94841) (adenine or guanine) are significantly more likely to be mutated by MNNG than those preceded by a pyrimidine (B1678525) (cytosine or thymine). nih.gov

Specificity of Base Pair Changes: Focus on G:C to A:T Transitions

The defining characteristic of mutagenesis by ANNGs is the high frequency of G:C to A:T transitions. This specificity is a direct consequence of the formation and subsequent mispairing of the O⁶-alkylguanine adduct during DNA synthesis. nih.govelsevierpure.com

In studies analyzing the lacI gene in Escherichia coli, N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) was found to induce mutations that were almost exclusively G:C to A:T transitions, accounting for approximately 98% of all mutational events. nih.govoup.com Similarly, in the bacteriophage P22 mnt repressor gene, 29 out of 30 MNNG-induced mutations were identified as G:C to A:T transitions. elsevierpure.com This demonstrates a very high degree of specificity for this type of base pair substitution.

Research on the propyl homolog, PNNG, shows that while G:C to A:T transitions remain the predominant mutation (73% of events), the mutational spectrum becomes more complex as the size of the alkyl group increases. nih.govoup.com This suggests that while N'-Nitro-N-pentyl-N-nitrosoguanidine would also be expected to primarily induce G:C to A:T transitions, it may produce a broader range of other mutations compared to its smaller methyl counterpart.

Mutagenic Potency and Mutational Specificity Profiling in Model Organisms

The mutagenic potency of ANNGs has been demonstrated across a wide range of model organisms, from bacteria to fungi and mammalian cells. oup.comdavidmoore.org.uknih.govdntb.gov.ua In bacteria like Escherichia coli and Streptomyces coelicolor, MNNG is a potent mutagen, used extensively for inducing mutations for genetic studies and strain improvement. dntb.gov.ua It has also proven to be a very effective mutagen in yeast and other fungi, such as Coprinus lagopus and Aspergillus nidulans. davidmoore.org.ukdntb.gov.ua

Studies comparing MNNG with its propyl homolog, PNNG, in E. coli have been particularly insightful. They reveal that the size of the alkyl group not only affects the potency but also significantly alters the mutational specificity. While MNNG almost exclusively causes G:C to A:T transitions, PNNG induces a more diverse array of genetic alterations. oup.comnih.govoup.com

The data below, derived from sequencing of the lacI gene in E. coli, illustrates the diversification of mutations with an increase in alkyl chain length from methyl to propyl.

Mutation TypeN-methyl-N'-nitro-N-nitrosoguanidine (MNNG) FrequencyN-propyl-N'-nitro-N-nitrosoguanidine (PNNG) Frequency
G:C → A:T Transitions~98%73%
G:C → T:A TransversionsRare/Not Observed9%
A:T → C:G TransversionsRare/Not Observed8%
Other TransversionsRare/Not Observed1%
Deletions/Frameshifts/Other~2%9%

Data sourced from studies on the E. coli LacI gene. oup.comnih.govoup.com

This diversification suggests that the larger propyl group may interfere more significantly with DNA replication and repair processes, leading to a wider range of errors. It is plausible that the even larger pentyl group of this compound would continue this trend, potentially inducing a more complex mutational spectrum than PNNG.

Cellular Responses to Genotoxic Stress Induced by this compound

Cells possess a variety of mechanisms to respond to the genotoxic stress induced by alkylating agents like ANNGs. One notable phenomenon is the "adaptive response," observed in bacteria such as Bacillus thuringiensis. nih.gov Pre-treatment of these cells with low, non-lethal concentrations of MNNG induces an error-free repair system. nih.gov This makes the cells more resistant to both the lethal and mutagenic effects of a subsequent challenge with a higher dose of the same agent. nih.gov This response is a key cellular defense mechanism against alkylation damage.

Influence of Cellular Glutathione (B108866) Metabolism and Transport on Mutagenicity

Cellular metabolism can significantly modulate the activity of ANNGs. Research in Streptococcus pneumoniae has shown that the mutagenic and lethal effects of MNNG are dramatically potentiated by glutathione. nih.govasm.org Both the reduced (GSH) and oxidized (GSSG) forms of glutathione, when present at low concentrations in the cellular environment, can increase the genotoxicity of MNNG by over 100-fold. asm.org

The proposed mechanism involves the transport of glutathione into the cell. nih.govnih.gov Once inside, it is believed to activate MNNG, increasing its reactivity towards DNA. nih.govasm.org Cells with mutations in the glutathione transport system become resistant to this potentiating effect, confirming the crucial role of intracellular glutathione in modulating MNNG's genotoxicity. nih.govnih.gov Conversely, at very high concentrations, sulfhydryl compounds like glutathione can abolish the effect, likely by reacting with and neutralizing the mutagen extracellularly. nih.gov

Investigation of Co-Mutagenic Effects and Modulating Factors

The mutagenic activity of ANNGs can be influenced by various external factors and co-mutagens. For example, the presence of glucose in the pre-incubation mixture has been shown to enhance the mutagenicity of MNNG in Salmonella typhimurium. documentsdelivered.com This suggests that the metabolic state of the cell can impact the mutagenic outcome.

Furthermore, ANNGs can interact with other genotoxic agents. Pre-treatment of human lymphoblastoid cells with low doses of MNNG was found to suppress the gene mutations and micronucleus formation induced by subsequent exposure to gamma radiation. This apparent adaptive response to radiation-induced damage was dependent on the presence of functional mismatch repair proteins. These findings indicate a complex interplay between chemical-induced damage, radiation-induced damage, and the cell's DNA repair machinery.

Structure Activity Relationship Sar Analyses of N Alkyl N Nitro N Nitrosoguanidines

Correlating Alkyl Chain Length with Reactivity and Biological Activity

The length of the alkyl chain attached to the nitrosoguanidine (B1196799) moiety is a primary determinant of both the reactivity and the biological activity of the compound. As the alkyl chain length increases, several physicochemical properties are altered, including lipophilicity, steric bulk, and the stability of the resulting alkyldiazonium ion, which is the ultimate alkylating agent.

Research comparing N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) with its longer-chain analogue, N-propyl-N'-nitro-N-nitrosoguanidine (PNNG), has demonstrated that the complexity of the mutagenic effects increases with the size of the alkyl group. nih.gov While MNNG predominantly induces G:C→A:T transition mutations (accounting for ~98% of events), PNNG induces a more varied spectrum of mutations. nih.gov With PNNG, G:C→A:T transitions are still the most common event (73%), but a significant portion of the mutations are transversions (18%), such as G:C→T:A and A:T→C:G. nih.gov

This trend suggests that as the alkyl chain elongates to a pentyl group, as in N'-Nitro-N-pentyl-N-nitrosoguanidine, one can anticipate a further increase in the complexity of its biological activity. The increased lipophilicity of the pentyl group may enhance its ability to penetrate cellular and nuclear membranes, potentially leading to higher effective concentrations at the DNA target. However, the larger steric bulk of the pentyl group may influence its interaction with DNA and the subsequent processing by DNA repair enzymes, likely resulting in a unique and complex mutational signature compared to its shorter-chain counterparts.

Comparison of Mutational Spectra for N-Alkyl-N'-nitro-N-nitrosoguanidines in E. coli
CompoundAlkyl ChainG:C→A:T TransitionsTransversions (e.g., G:C→T:A)Other Mutations (Frameshifts, Deletions)
N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG)Methyl (-CH₃)~98%Very LowRare
N-Propyl-N'-nitro-N-nitrosoguanidine (PNNG)Propyl (-C₃H₇)~73%~18%Present
This compoundPentyl (-C₅H₁₁)Data not available (Hypothesized to be lower than PNNG)Data not available (Hypothesized to be significant)Data not available (Hypothesized to be present)

Comparative Mechanistic Studies with N-Methyl, N-Ethyl, N-Propyl, and N-Hexyl Analogues

The primary mechanism of action for N-alkyl-N'-nitro-N-nitrosoguanidines involves the enzymatic or spontaneous release of an alkyldiazonium ion, which then acts as a potent electrophile, transferring its alkyl group to nucleophilic sites on DNA bases. wikipedia.orgnih.gov The most critical lesion for mutagenesis is the alkylation of the O⁶ position of guanine (B1146940), which leads to mispairing with thymine (B56734) during DNA replication, resulting in G:C→A:T transitions. wikipedia.orgnih.gov

N-Methyl and N-Ethyl Analogues : Studies on N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) and N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG) show they are potent mutagens that act primarily through this O⁶-alkylguanine pathway. nih.govnih.gov The small size of the methyl and ethyl groups allows for efficient reaction at the O⁶ position of guanine without significant steric hindrance. The resulting DNA adducts are recognized, albeit imperfectly, by cellular DNA repair mechanisms. nih.gov

N-Propyl Analogue : The mechanism for N-propyl-N'-nitro-N-nitrosoguanidine (PNNG) is more complex. While O⁶-propylguanine is formed and leads to the expected G:C→A:T transitions, the bulkier propyl group introduces significant steric challenges. nih.gov This steric hindrance may alter the site specificity of alkylation along the DNA strand and influence how DNA repair systems, such as ABC excinuclease, recognize and process the damage. nih.govnih.gov The emergence of transversion mutations with PNNG suggests that the larger propyl adduct may cause greater distortion of the DNA helix or be processed differently by DNA polymerases during replication, leading to a wider array of mutational outcomes. nih.gov

N-Pentyl and N-Hexyl Analogues : Specific mechanistic studies on this compound and its N-hexyl analogue are limited. However, based on the trend observed from methyl to propyl, it is hypothesized that these longer-chain analogues would generate even bulkier DNA adducts. This would likely decrease the relative frequency of G:C→A:T transitions while increasing the proportion of transversions, frameshifts, and other complex mutations. The larger alkyl groups could cause significant helical distortion, potentially triggering different DNA repair pathways or leading to replication fork stalling.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Nitrosoguanidines

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For nitrosoguanidines and other N-nitroso compounds, QSAR models are developed to predict endpoints such as mutagenicity and carcinogenicity based on molecular descriptors. nih.gov

Key molecular descriptors typically used in QSAR models for these compounds include:

Lipophilicity (logP): Represents the compound's ability to partition between an oily and an aqueous phase, which influences its absorption and distribution. LogP is expected to increase linearly with the length of the alkyl chain.

Electronic Descriptors: These include parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the compound's reactivity and ability to engage in chemical reactions.

Steric Descriptors: Parameters such as molecular volume, surface area, or specific steric indices (e.g., Taft steric parameters) quantify the bulk of the alkyl group, which can influence its ability to access the target site on DNA.

A hypothetical QSAR model for the N-alkyl-N'-nitro-N-nitrosoguanidine series would likely show that biological activity is a complex function of these descriptors. While increasing lipophilicity with chain length (from methyl to hexyl) might positively correlate with activity up to a certain point (the "bilinear model"), excessive bulk could introduce a negative steric factor, leading to a parabolic relationship where activity peaks at an optimal chain length.

Hypothetical QSAR Descriptors for N-Alkyl-N'-nitro-N-nitrosoguanidine Series
Alkyl GroupLipophilicity (logP) (Predicted Trend)Steric Parameter (e.g., Molar Volume) (Predicted Trend)Predicted Mutagenic Activity Trend
MethylLowLowHigh (Primarily Transitions)
EthylLow-MediumLow-MediumHigh
PropylMediumMediumHigh (Increased Complexity)
PentylHighHighPotentially lower due to steric hindrance or altered mechanism
HexylVery HighVery HighPotentially lower due to steric hindrance or altered mechanism

Theoretical and Computational Chemistry for Alkylation Mechanisms and Reaction Pathways

Theoretical and computational chemistry provides powerful tools for investigating the reaction mechanisms of N-alkyl-N'-nitro-N-nitrosoguanidines at a molecular level. Methods such as Density Functional Theory (DFT) can be used to model the decomposition of the parent compound, the formation of the alkyldiazonium ion intermediate, and its subsequent reaction with DNA bases.

Computational studies can elucidate several key aspects of the alkylation pathway:

Decomposition Kinetics: Theoretical models can calculate the activation energies for the decomposition of N-alkyl-N'-nitro-N-nitrosoguanidines. researchgate.netnih.gov These calculations can predict how the stability of the parent molecule changes with increasing alkyl chain length. The stability of the resulting alkyldiazonium ion (e.g., pentyldiazonium ion) can also be assessed.

Reaction Energetics with DNA: The energetics of the reaction between the alkyldiazonium ion and various nucleophilic sites on guanine (e.g., N7 vs. O⁶) can be calculated. These calculations help explain the observed regioselectivity of alkylation. For larger alkyl groups like pentyl, computational models can quantify the steric clash that occurs as the alkylating agent approaches the target sites within the DNA grooves.

Structure of DNA Adducts: Molecular modeling can predict the three-dimensional structure of the resulting DNA adducts (e.g., O⁶-pentylguanine). nih.govmdpi.com These models can reveal the degree of helical distortion caused by the adduct, providing a mechanistic basis for why larger alkyl groups might trigger different repair pathways or lead to a more complex mutational spectrum.

These theoretical approaches are essential for filling in the mechanistic details that are difficult to capture through experimental methods alone, especially for highly reactive intermediates and for analogues like this compound where experimental data is scarce.

Experimental Model Systems for Mechanistic Research on N Nitro N Pentyl N Nitrosoguanidine

In Vitro Cellular Models

In vitro models are fundamental for controlled investigations into the direct effects of chemical compounds on biological systems, eliminating the complexities of a whole organism.

Bacterial systems are powerful tools for the initial screening of the mutagenic potential of chemical agents due to their rapid growth, simple genetic makeup, and well-characterized DNA repair pathways.

Escherichia coli and Salmonella typhimurium : These gram-negative bacteria are the most common model systems for mutagenicity testing. The Ames test, which utilizes specific strains of S. typhimurium with pre-existing mutations, is a standard method for assessing a compound's ability to cause mutations. dtic.mil Studies on the related compound MNNG show that it is a potent mutagen in both E. coli and S. typhimurium. nih.govresearchgate.netgelisim.edu.tr In E. coli, MNNG's mutagenicity is enhanced in strains deficient in certain DNA repair enzymes, such as exonuclease III (encoded by the xthA gene), highlighting the role of apurinic/apyrimidinic (AP) sites as mutagenic intermediates following DNA alkylation. nih.gov These bacterial assays are crucial for understanding how N-alkyl-N'-nitro-N-nitrosoguanidines induce DNA lesions and subsequent mutations. nih.govnih.gov

Lactobacillus casei and Streptococcus pneumoniae : While these gram-positive bacteria are not standard models for mutagenicity testing of nitrosoguanidines, they are used extensively in research on host-pathogen interactions and immune responses. conicet.gov.arnih.govnih.gov For instance, studies have investigated the administration of Lactobacillus casei to modulate the immune response against Streptococcus pneumoniae infections in animal models. conicet.gov.arnih.gov Their application in direct DNA damage studies for compounds like N'-Nitro-N-pentyl-N-nitrosoguanidine is not established in the available literature.

Interactive Table: Bacterial Systems in Mutagenicity Research for N-Alkyl-N'-nitro-N-nitrosoguanidines (MNNG as example)

Bacterial Strain Research Focus Key Findings
Escherichia coli DNA Damage & Repair MNNG's mutagenicity is increased in strains with deficient DNA repair pathways (e.g., xthA gene mutants). nih.gov
Salmonella typhimurium Mutagenicity Screening (Ames Test) MNNG is used as a positive control to confirm the responsiveness of bacterial strains to mutagens. dtic.mil

Mammalian cell lines offer a more complex system than bacteria, providing insights into cellular processes relevant to human biology, such as cell cycle control, DNA repair, and programmed cell death.

HeLa S3 cells : This human cervical cancer cell line is a well-established model for studying the cellular effects of DNA damaging agents. mdpi.com Research using MNNG has shown that these cells exhibit a prolonged cell cycle response to alkylation exposure. nih.gov Rather than arresting in the second cell cycle, MNNG-treated cells slowly progress through mitosis without proper cell division, leading to the formation of multinucleated cells that subsequently undergo cell death. nih.gov Studies have also isolated MNNG-resistant HeLa S3 cell lines to investigate the role of specific DNA repair proteins, such as O6-methylguanine-DNA methyltransferase (MGMT), in protecting against the cytotoxic and mutagenic effects of alkylating agents. nih.gov These investigations reveal that resistance can be multifaceted and may involve mechanisms beyond a single repair enzyme. nih.gov

Primary cells are isolated directly from living tissue and retain many of the specialized functions of their tissue of origin, making them ideal for studying metabolism.

Rat Hepatocytes : Primary cultures of rat hepatocytes are a key model for investigating the metabolism and cytotoxicity of foreign compounds, as the liver is the primary site of xenobiotic metabolism. Studies with MNNG in isolated rat hepatocytes have demonstrated that its toxicity is linked to its ability to generate an alkylating carbonium ion. nih.gov This ion covalently binds to cellular macromolecules, leading to a rapid depletion of both nonprotein and protein thiols. nih.gov This process induces oxidative stress, which is believed to be a critical event responsible for the subsequent loss of cell viability. nih.gov This model allows researchers to dissect the molecular mechanisms of toxicity, including the critical role of cellular antioxidants and specific protein targets. nih.gov

Ex Vivo Organ and Tissue Perfusion Systems for Compound Uptake and Binding Research

Ex vivo organ perfusion systems bridge the gap between in vitro cell cultures and in vivo animal models. nih.gov In this technique, an intact organ is removed from an animal and maintained in a viable state by perfusing it with a nutrient-rich, oxygenated solution. tno.nlfrontiersin.org This allows for the study of compound absorption, distribution, metabolism, and excretion (ADME) in a complete organ without the systemic influences of a living animal. nih.govtno.nl

While no specific studies utilizing ex vivo organ perfusion for this compound are documented, this technology offers significant potential. A perfused liver or kidney model could be used to:

Quantify the uptake and accumulation of the compound within the organ tissue.

Identify metabolites formed through hepatic or renal processing.

Study the binding of the compound and its metabolites to macromolecules like proteins and DNA within the intact organ architecture.

Investigate mechanisms of organ-specific toxicity and excretion pathways, such as biliary excretion in the liver. nih.govtno.nl

This methodology provides a highly relevant model for predicting a compound's pharmacokinetic and toxicological profile in a human-like system, especially when using porcine or human organs. tno.nl

In Vivo Experimental Animal Models for Mechanistic Carcinogenesis Studies (focus on molecular events)

In vivo models are indispensable for understanding the complex, multi-step process of carcinogenesis, which involves interactions between the carcinogen, its metabolism, and the host's physiological and immune systems. nih.gov N-nitroso compounds are a well-known class of chemical carcinogens used to induce tumors in various animal models. nih.gov

Studies using MNNG have been instrumental in revealing the molecular events that initiate and promote cancer. Research has shown that the tumorigenic property of MNNG is not solely related to its DNA alkylating ability but also to its capacity to act as a specific activator of oncogenic signaling pathways. nih.gov For example, MNNG can directly activate the Ras-MAPK pathway, a critical signaling cascade that controls cell growth, proliferation, and differentiation. nih.gov This activation can lead to downstream effects such as the reduced expression of cell adhesion molecules like E-cadherin, promoting the dissociation of cell-cell junctions, a key step in tumor invasion and metastasis. nih.gov

Mongolian Gerbils : This animal model has proven particularly effective for studying gastrointestinal carcinogenesis induced by N-alkyl-N'-nitro-N-nitrosoguanidines. Administration of MNNG in the drinking water of Mongolian gerbils successfully induces the formation of gastric adenocarcinomas. nih.govnih.gov This model has been critical in demonstrating the molecular pathology of stomach cancer and the influence of co-carcinogens. For instance, studies have shown that co-infection with the bacterium Helicobacter pylori significantly enhances the carcinogenic action of MNNG, leading to a higher incidence of gastric carcinomas. nih.govdeepdyve.com This synergistic effect highlights the interplay between chemical carcinogens and biological agents in the development of cancer, allowing researchers to study the molecular mechanisms underlying this potentiation. nih.govnih.gov

Interactive Table: MNNG-Induced Gastric Carcinogenesis in Mongolian Gerbils

Study Parameter Observation Significance
Carcinogen N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) nih.govnih.gov Induces both well-differentiated and poorly differentiated adenocarcinomas in the glandular stomach. nih.govnih.gov
Co-factor Helicobacter pylori infection nih.govdeepdyve.com Significantly increases the incidence of gastric carcinoma compared to MNNG alone. nih.gov
Molecular Pathology Tumor Development Allows for the histopathological examination of neoplastic lesions from early to advanced stages. nih.gov

Investigation of Organotropism and Specificity of Molecular Lesions

The carcinogenic activity of this compound (NPNg) and related N-alkyl-N'-nitro-N-nitrosoguanidine compounds has been investigated in various experimental animal models, revealing a distinct pattern of organ-specific tumor induction, primarily targeting the gastrointestinal tract. The length of the alkyl chain appears to influence both the potency and the specific site of carcinogenic action.

Research comparing a series of N-alkyl-N'-nitro-N-nitrosoguanidines demonstrated that while N-pentyl-NNG is carcinogenic, its potency is lower than that of its shorter-chain counterparts, such as the methyl (MNNG) and ethyl (ENNG) analogues. This suggests that the size of the alkyl group is a significant determinant of the compound's carcinogenic activity.

Organotropism in Rodent Models

Studies utilizing rat models have been pivotal in elucidating the organ-specific carcinogenic effects of N-alkyl-N'-nitro-N-nitrosoguanidines. Following oral administration, these compounds predominantly induce neoplasms in the stomach, with observed effects in both the forestomach and the glandular stomach.

A comparative study on N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) and N-propyl-N'-nitro-N-nitrosoguanidine (PNNG) in F344 rats provides valuable insights that can be extrapolated to understand the potential effects of the pentyl analogue. In this study, both compounds induced tumors in the forestomach and glandular stomach. However, PNNG was identified as a weaker carcinogen for the stomach compared to MNNG. nih.gov The incidence of forestomach tumors was high for both, though a larger proportion of the neoplasms induced by PNNG were benign. nih.gov Similarly, the incidence of glandular stomach neoplasms was significantly lower with PNNG compared to MNNG. nih.gov This trend of decreasing carcinogenicity with increasing alkyl chain length suggests that NPNg would likely also target the stomach, but potentially with a lower tumor incidence than MNNG or PNNG.

The Carcinogenic Potency Database (CPDB) includes data for N-pentyl-n'-nitro-n-nitrosoguanidine, indicating its carcinogenicity in rats and identifying the stomach and skin as target sites.

Carcinogenicity of N-Alkyl-N'-nitro-N-nitrosoguanidines in Rats (Oral Administration)

CompoundTarget OrganTumor IncidenceObservations
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)Forestomach85%MNNG is a more potent stomach carcinogen than PNNG. nih.gov
Glandular Stomach65%
N-propyl-N'-nitro-N-nitrosoguanidine (PNNG)Forestomach64%A greater proportion of forestomach tumors induced by PNNG were benign compared to MNNG. nih.gov
Glandular Stomach18%
This compound (NPNg)Stomach, SkinData not specifiedIdentified as a carcinogen in rats.

Specificity of Molecular Lesions

The carcinogenicity of N-alkyl-N'-nitro-N-nitrosoguanidines is fundamentally linked to their ability to act as alkylating agents, leading to the formation of adducts in the DNA of target cells. These DNA lesions, if not properly repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis.

The primary mechanism of action for these compounds involves the transfer of their alkyl group to nucleophilic sites on DNA bases. For the well-studied MNNG, this results in the methylation of DNA, forming adducts such as O⁶-methylguanine and O⁴-methylthymine. wikipedia.org These particular lesions are known to cause mispairing during DNA replication, leading to G:C to A:T transition mutations. wikipedia.org

The organotropism of these compounds is also influenced by their chemical stability and metabolic activation. The decomposition of N-alkyl-N'-nitro-N-nitrosoguanidines, which leads to the formation of the reactive alkylating species, can be influenced by local physiological conditions, such as pH and the presence of thiols. For MNNG, it has been shown that regional differences in DNA alkylation correlate with the concentration of cellular thiols, which can accelerate the breakdown of the compound and the subsequent DNA damage in the target tissue. nih.gov It is likely that similar factors govern the organ-specific carcinogenicity of NPNg.

Postulated Molecular Lesions from N-Alkyl-N'-nitro-N-nitrosoguanidines

CompoundPrimary Molecular LesionResulting Mutation
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)O⁶-methylguanine, O⁴-methylthymineG:C to A:T transitions wikipedia.org
This compound (NPNg)Pentylated DNA adducts (e.g., O⁶-pentylguanine)Presumed to be similar transition mutations

Advanced Research Methodologies and Analytical Techniques

High-Resolution Methodologies for Detection and Quantification of DNA Adducts (e.g., HPLC-MS, Immunoblot Assay)

The genotoxic effects of N-nitroso compounds are primarily attributed to their ability to form covalent adducts with DNA. High-resolution techniques are essential for the detection and quantification of these adducts, which are often present at very low levels.

An Immunoblot Assay , also known as a slot-blot assay, represents another sensitive method for detecting DNA adducts. This technique relies on the use of specific antibodies that recognize and bind to particular DNA adducts. The general procedure involves immobilizing DNA onto a membrane and then incubating it with a primary antibody that specifically targets the adduct of interest. A secondary antibody conjugated to a detectable marker (e.g., an enzyme or a fluorescent molecule) is then used to visualize and quantify the amount of adduct present. While this method is highly sensitive, its specificity is dependent on the availability of an antibody that can recognize the specific DNA adducts formed by N'-Nitro-N-pentyl-N-nitrosoguanidine. Immunoassays have been developed for O⁶-alkylguanine DNA adducts, which are critical lesions formed by N-nitroso compounds. researchgate.net

Table 1: High-Resolution Methodologies for DNA Adduct Detection
TechniquePrincipleApplication to N-nitroso CompoundsKey Advantages
HPLC-MS/MSSeparation of hydrolyzed DNA nucleosides by HPLC followed by mass spectrometric detection and quantification.Simultaneous detection and quantification of multiple alkylated DNA adducts. nih.govHigh sensitivity, high specificity, and ability to identify unknown adducts.
Immunoblot AssayUse of specific antibodies to detect and quantify DNA adducts immobilized on a membrane.Detection of specific adducts like O⁶-alkylguanines. researchgate.netHigh sensitivity and can be used for screening a large number of samples.

Molecular Biology Techniques for Gene Expression and Cellular Pathway Analysis (e.g., Ras-MAPK pathway activation)

Understanding the cellular response to DNA damage induced by this compound requires the use of molecular biology techniques to analyze changes in gene expression and the activation of cellular signaling pathways.

While direct studies on the pentyl derivative are lacking, research on the closely related compound N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) has provided significant insights into the cellular pathways affected by this class of compounds. Studies have demonstrated that MNNG can act as a specific activator of the Ras-MAPK (Mitogen-Activated Protein Kinase) pathway . tandfonline.comtandfonline.comnih.gov This pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.

The activation of the Ras-MAPK pathway by MNNG has been shown to be dependent on the presence of oncogenic Ras. tandfonline.comtandfonline.comnih.gov MNNG treatment leads to the phosphorylation and activation of Erk (extracellular signal-regulated kinase), a key downstream component of the MAPK pathway. tandfonline.com This activation of the Ras-MAPK pathway by MNNG is thought to be related to its tumorigenic properties, as mutations in the Ras gene are frequently detected in MNNG-induced tumors. tandfonline.comtandfonline.comnih.gov It is plausible that this compound could elicit similar effects on the Ras-MAPK pathway due to its structural similarity to MNNG.

Advanced Spectroscopic and Mass Spectrometric Approaches for Intermediate and Adduct Characterization

The chemical reactivity of this compound, leading to the formation of DNA adducts, involves the generation of transient reactive intermediates. Advanced spectroscopic and mass spectrometric techniques are indispensable for the characterization of these intermediates and the final adducts.

Mass Spectrometry (MS) is a highly sensitive and specific method for the identification of N-nitroso compounds and their reaction products. osti.gov The mass spectra of N-nitroso compounds often exhibit characteristic fragmentation patterns, including the loss of a nitroso group (NO, mass 30) and a hydroxyl group (OH, mass 17). cdnsciencepub.comresearchgate.net These fragmentation patterns can aid in the structural elucidation of unknown N-nitroso compounds and their metabolites. High-resolution mass spectrometry can provide the elemental composition of the molecules, further assisting in their identification.

Tandem mass spectrometry (MS/MS) is particularly useful for the structural characterization of DNA adducts. By selecting the molecular ion of an adduct and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is obtained that can be used to identify the nature of the modification and the modified base.

Computational Chemistry and Molecular Dynamics Simulations for Elucidating Reaction Mechanisms at the Atomic Level

Computational chemistry and molecular dynamics (MD) simulations provide powerful tools to investigate the reaction mechanisms of this compound and its interaction with DNA at an atomic level of detail.

Computational Chemistry , particularly using methods like Density Functional Theory (DFT), can be employed to study the mechanisms of N-nitrosation reactions and the decomposition of N-nitroso compounds to form reactive electrophiles. researchgate.net These calculations can provide insights into the transition states and energy barriers of the reactions, helping to understand the factors that influence the reactivity of these compounds. researchgate.net Such studies can also be used to predict the most likely sites of attack on DNA bases.

Molecular Dynamics (MD) Simulations can be used to model the interaction of this compound and its resulting DNA adducts with the DNA double helix and with DNA repair proteins. researchgate.netdtu.dkresearchgate.net These simulations can provide a dynamic view of how the adducts affect the structure and flexibility of DNA, and how they are recognized by repair enzymes. By simulating the system over time, MD can reveal the detailed interactions, such as hydrogen bonds and van der Waals forces, that stabilize the adduct within the DNA structure. researchgate.netresearchgate.net

Table 2: Computational Approaches for Studying N-nitroso Compounds
MethodologyPrincipleApplication
Computational Chemistry (e.g., DFT)Quantum mechanical calculations to determine the electronic structure and energetics of molecules.Elucidation of reaction mechanisms, prediction of reactivity, and identification of transition states. researchgate.net
Molecular Dynamics (MD) SimulationsSimulation of the time-dependent behavior of a molecular system.Studying the interaction of N-nitroso compounds and their DNA adducts with biological macromolecules. researchgate.netdtu.dkresearchgate.net

Future Directions and Emerging Research Avenues

Elucidating the Precise Role of the Pentyl Group in Specificity and Reactivity

The size and structure of the alkyl group in N-nitrosoguanidine compounds are known to significantly influence their mutagenic activity and specificity. Research on N-propyl-N'-nitro-N-nitrosoguanidine (PNNG) has shown that increasing the alkyl chain length from methyl to propyl diversifies the types of mutations induced, including a higher proportion of transversions in addition to the characteristic G:C→A:T transitions predominantly caused by MNNG. nih.gov The site specificity of these mutations also appears to be less influenced by neighboring base sequences compared to MNNG. nih.gov

Future research must focus on precisely how the larger, more sterically complex pentyl group alters these properties. Key research questions include:

Mutation Spectrum Analysis: Does the pentyl group further increase the complexity of mutations, potentially inducing more transversions, frameshifts, or deletions compared to the propyl analog?

DNA Adduct Profiling: What is the exact profile of DNA adducts formed by N'-Nitro-N-pentyl-N-nitrosoguanidine? Does the pentyl group favor alkylation at different sites on DNA bases (e.g., O⁶-guanine vs. O⁴-thymine) compared to smaller alkylating agents?

Reactivity Kinetics: How does the rate of DNA alkylation by this compound compare to its shorter-chain homologs? The increased size of the pentyl group may introduce steric hindrance, potentially slowing the reaction rate or altering its interaction with the DNA helix.

Table 1: Comparative Mutagenic Properties of N-Alkyl-N'-nitro-N-nitrosoguanidines
CompoundPrimary Mutation TypeMutation ComplexityHypothesized Reactivity Factor
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)G:C→A:T Transitions (~98%) nih.govLowHigh (minimal steric hindrance)
N-propyl-N'-nitro-N-nitrosoguanidine (PNNG)G:C→A:T Transitions (~73%), G:C→T:A and A:T→C:G Transversions (~17%) nih.govModerateModerate (increased steric hindrance)
This compoundTo be determinedHypothesized to be HighHypothesized to be Lower (significant steric hindrance)

Integration of Omics Technologies in Understanding Comprehensive Cellular Responses

To gain a holistic understanding of the cellular impact of this compound, the integration of multiple "omics" technologies is essential. nih.govworldscholarsreview.org This systems-biology approach can map the complex network of interactions from the genome to the metabolome following exposure. mdpi.com

Genomics: Whole-genome sequencing of exposed cells can provide an unbiased and comprehensive catalog of the mutational signatures and hotspots specific to the pentyl derivative. This moves beyond reporter gene assays to reveal patterns across the entire genome. nih.gov

Proteomics: Quantitative proteomic analyses can identify changes in the expression and post-translational modification of proteins involved in key cellular pathways, particularly the DNA damage response (DDR). acs.org This could reveal which specific repair pathways (e.g., Base Excision Repair, Mismatch Repair, or direct reversal by alkyltransferases) are activated in response to the bulkier pentyl-DNA adducts.

Metabolomics: Investigating the metabolome can provide a real-time snapshot of the physiological state of the cell. clinicalpub.com This can uncover how this compound-induced stress impacts cellular metabolism and whether specific metabolic states confer sensitivity or resistance to its effects. nih.gov

Table 2: Proposed Multi-Omics Integration Strategy
Omics LayerTechnologyPrimary Research Goal
GenomicsNext-Generation Sequencing (NGS)Identify compound-specific mutational signatures and hotspots.
TranscriptomicsRNA-SeqQuantify gene expression changes in DNA repair and cell cycle pathways.
ProteomicsMass Spectrometry (MS)-based ProteomicsProfile changes in protein abundance and post-translational modifications (e.g., phosphorylation, ubiquitination) in DDR proteins. acs.org
MetabolomicsLC-MS/GC-MSDetect shifts in metabolic pathways (e.g., energy metabolism, nucleotide pools) in response to DNA damage. nih.gov

Development of Novel Mechanistic Probes and Targeted Inhibitors for Research Applications

Advancing the study of this compound requires the development of specialized molecular tools.

Mechanistic Probes: Synthesizing the compound with "clickable" chemical tags or fluorescent moieties could enable researchers to track its distribution within cells, identify its binding partners (both DNA and protein), and visualize the formation of adducts in real-time. These probes would be invaluable for cellular imaging and affinity-purification mass spectrometry experiments. acs.org

Targeted Inhibitors: As the specific DNA repair pathways that recognize and process pentyl-adducts are identified, there is an opportunity to develop targeted inhibitors. For example, if a particular DNA glycosylase or alkyltransferase is found to be uniquely efficient at removing pentyl groups from DNA, a specific inhibitor for that enzyme could be developed. Such inhibitors would serve as powerful research tools to study the consequences of unrepaired pentyl-adducts and could help delineate the functional roles of redundant repair pathways. nih.gov

Advanced Computational Modeling of DNA Repair and Damage Pathways

Computational modeling provides a powerful, non-invasive method to simulate and predict the molecular interactions governing DNA damage and repair. nih.gov Future research should leverage advanced computational approaches to model the effects of this compound.

Molecular Docking and Dynamics: Simulations can model the interaction of the pentyl-nitrosoguanidine molecule with the DNA double helix. These models can predict the most energetically favorable binding sites and the conformational changes induced in the DNA structure by the bulky pentyl adduct.

Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods can be used to model the electronic rearrangements during the alkylation reaction itself, providing insight into the chemical mechanism and the factors influencing reactivity.

Systems-Level Modeling: Integrating experimental "omics" data into mathematical models can simulate the dynamics of the entire DNA repair network. ucsf.edu This can help predict how the system will respond to the specific damage profile induced by the pentyl derivative and identify critical nodes or "tipping points" that determine cell fate (e.g., survival, apoptosis, or necrosis). nih.gov

Investigation of Endogenous Modulators and Environmental Factors Influencing this compound Action Mechanisms

The biological activity of a chemical mutagen is not solely determined by its intrinsic properties but is also influenced by a complex interplay of internal and external factors.

Endogenous Metabolic Factors: The cellular metabolic state can directly impact DNA repair. For example, the availability of metabolites like α-ketoglutarate, which is a cofactor for AlkB dealkylases, or GTP, which can signal to the DNA repair machinery, could modulate the cellular response to pentyl-adducts. nih.govtechnologynetworks.com Research is needed to determine if specific metabolic profiles enhance or suppress the mutagenic potential of this compound.

Environmental Co-exposures: Organisms are rarely exposed to single chemical agents. It is crucial to investigate how co-exposure to other environmental factors, such as dietary compounds (e.g., antioxidants like vitamin C, which can inhibit nitrosation) or biological agents (e.g., gut microbiota, which can metabolize nitroso compounds), might alter the compound's stability, bioavailability, and mutagenic activity. nih.govnih.govnih.govacs.org For example, specific bacterial strains in the gut could potentially metabolize this compound, either detoxifying it or converting it into a more reactive species.

Q & A

Basic Research Questions

Q. What are the key chemical properties of N'-Nitro-N-pentyl-N-nitrosoguanidine, and how do they influence experimental design?

  • Answer : The compound’s molecular formula (C₆H₁₁N₅O₃), molecular weight, and stability under varying temperatures are critical for experimental setups. Its nitroso group (N-NO) makes it highly reactive, necessitating storage at 0–6°C to prevent degradation . For carcinogenicity studies, its direct-acting alkylating properties require controlled dosing protocols to avoid unintended DNA damage in non-target tissues .

Q. What are standardized protocols for synthesizing and purifying this compound?

  • Answer : Synthesis typically involves nitrosation of precursor guanidines under acidic conditions. Purification via HPLC or column chromatography is recommended, with purity verification using NMR and mass spectrometry. Reference standards (e.g., 98 atom% deuterated analogs) are available for calibration .

Q. How is the compound’s carcinogenicity tested in preclinical models, and what endpoints are measured?

  • Answer : Buffalo rats are commonly used, with oral or intraperitoneal administration. Endpoints include tumor incidence (e.g., gastric leiomyosarcomas), histopathological analysis, and molecular markers like aberrant gene expression (e.g., collagen remodeling genes). Co-administration with stressors (e.g., aspirin, sodium taurocholate) enhances tumorigenicity .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound-induced DNA damage, and how do these differ across tissue types?

  • Answer : The compound methylates guanine residues in DNA, forming O⁶-methylguanine adducts that cause mismatches during replication. Tissue-specific repair efficiency (e.g., stomach vs. liver) explains differential carcinogenic outcomes. Transcriptomic profiling reveals upregulation of extracellular matrix genes (e.g., MMP3) and suppression of metabolic enzymes (e.g., aldehyde dehydrogenase) in gastric carcinomas .

Q. How do experimental data on teratogenicity and carcinogenicity conflict, and what factors resolve these contradictions?

  • Answer : Teratogenic studies in mice show dose-dependent limb defects (e.g., polydactyly) and neurodevelopmental anomalies, while carcinogenicity models prioritize chronic exposure. Discrepancies arise from differing metabolic activation pathways: teratogenicity involves embryonic DNA alkylation, whereas carcinogenicity requires sustained mutagenesis in adult tissues. Dose-timing and species-specific pharmacokinetics are critical variables .

Q. What advanced analytical methods are used to quantify this compound in complex matrices (e.g., biological fluids)?

  • Answer : LC-MS/MS with deuterated internal standards (e.g., N-nitrosodi-n-propyl-d₁₄-amine) ensures precision. Sample preparation includes solid-phase extraction to isolate nitroso compounds. Detection limits ≤1 ppb are achievable, with validation per FDA guidelines for nitrosamine analysis .

Methodological Guidance

Q. How to design a study analyzing gene expression changes induced by this compound?

  • Answer : Use oligonucleotide microarrays (e.g., 8000+ probe sets) to profile transcriptomes. Focus on pathways like extracellular matrix remodeling (collagen I/III/V, MMP3) and immune response (lysozyme, complements). Validate findings with qPCR and immunohistochemistry. Include controls treated with nitrosation inhibitors (e.g., ascorbic acid) to confirm specificity .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

  • Answer : Apply nonlinear regression models (e.g., Hill equation) to estimate EC₅₀ values. For teratogenicity, use Chi-square tests to compare malformation frequencies across gestational days. Multivariate analysis (e.g., PCA) identifies co-varying gene expression patterns in carcinogenesis models .

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